molecular formula C9H9Cl B169245 1-Chloro-4-cyclopropylbenzene CAS No. 1798-84-1

1-Chloro-4-cyclopropylbenzene

Cat. No. B169245
CAS RN: 1798-84-1
M. Wt: 152.62 g/mol
InChI Key: HXBOFIGSLNDZRW-UHFFFAOYSA-N
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Description

1-Chloro-4-cyclopropylbenzene is a chemical compound with the molecular formula C9H9Cl . It has a molecular weight of 152.621 .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-cyclopropylbenzene consists of a benzene ring with a chlorine atom and a cyclopropyl group attached to it .


Physical And Chemical Properties Analysis

1-Chloro-4-cyclopropylbenzene has a density of 1.2±0.1 g/cm3, a boiling point of 211.6±19.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.0±3.0 kJ/mol and a flash point of 70.7±8.6 °C . The index of refraction is 1.582 .

Scientific Research Applications

  • Chemical Reactions and Derivatives:

    • Donor-acceptor cyclopropanes like 1-Chloro-4-cyclopropylbenzene can undergo ring-opening reactions. A study demonstrated that treating these cyclopropanes with iodobenzene dichloride leads to products with chlorine atoms in specific positions, adjacent to the donor and acceptor groups (Garve et al., 2014).
    • Chloromethylation of cyclopropylbenzene results in a mixture that includes o- and p-cyclopropylbenzaldehyde and 1-chloro-1-phenylpropane. These compounds can further react to produce other derivatives like o- and p-cyclopropylbenzoic acids (Harnden et al., 1968).
  • Reaction Mechanisms and Properties:

    • Cyclopropylbenzene compounds, when subjected to radical chlorination, can lead to ring opening. This process is influenced by factors like solvent polarity and the presence of acids. It's suggested that the ring opening might proceed via radical cation formation (Trukhin et al., 2003).
    • Research on the AlCl3 catalyzed reaction of 1,1-d2-1-chloropropane with benzene, producing compounds like n-propylbenzene and isopropylbenzene, reveals minimal isotope scrambling, suggesting limited involvement of protonated cyclopropane intermediates (Lee & Woodcock, 1970).
  • Electrochemical Sensing and Environmental Implications:

    • 1-Chloro-4-nitrobenzene, a compound related to 1-Chloro-4-cyclopropylbenzene, has raised environmental concerns due to its presence in agricultural activities. Studies have developed electrochemical sensors using β-cyclodextrin/carbon nanohorn nanohybrids for detecting this compound, highlighting the importance of monitoring such chemicals in the environment (Kingsford et al., 2018).
  • Catalytic Applications:

    • 2-Chloro-1,4-dimethoxybenzene, structurally similar to 1-Chloro-4-cyclopropylbenzene, has been identified as a catalytic cofactor superior to other compounds in specific oxidation reactions. This highlights the potential of chloroaromatic compounds in catalytic processes (Teunissen & Field, 1998).

Safety And Hazards

1-Chloro-4-cyclopropylbenzene is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and may be very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-chloro-4-cyclopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBOFIGSLNDZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170869
Record name 1-Chloro-4-cyclopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-cyclopropylbenzene

CAS RN

1798-84-1
Record name 1-Chloro-4-cyclopropylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-cyclopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JE Thompson - 1961 - search.proquest.com
The* T effect of a methoxy groun in the ortho or para pc siti on increa ses the elec tron availability at the vinyl group, thereby increa sing the probabi lity of electronhi1ic attack at this site. …
Number of citations: 1 search.proquest.com
D Petzold - 2020 - epub.uni-regensburg.de
This thesis presents photochemical and photocatalytic oxidative halogenations of arenes and aryl cyclopropanes as well as the reductive generation of fluorophosgene. The common …
Number of citations: 5 epub.uni-regensburg.de

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